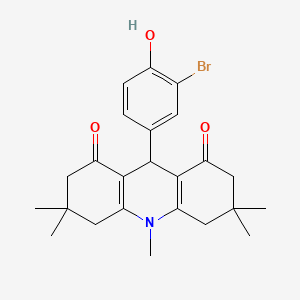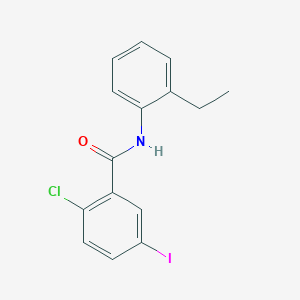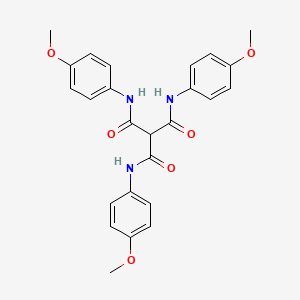![molecular formula C27H32N2O3 B3702498 1,5-diethyl-3,7-bis(4-methylbenzoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3702498.png)
1,5-diethyl-3,7-bis(4-methylbenzoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one
描述
1,5-Diethyl-3,7-bis(4-methylbenzoyl)-3,7-diazabicyclo[331]nonan-9-one is a complex organic compound belonging to the class of diazabicyclo nonanes This compound is characterized by its unique bicyclic structure, which includes two nitrogen atoms and multiple aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-diethyl-3,7-bis(4-methylbenzoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the bicyclic core: The initial step involves the formation of the bicyclic core structure through a cyclization reaction. This can be achieved by reacting a suitable precursor with a base under controlled conditions.
Introduction of the benzoyl groups: The next step involves the introduction of the 4-methylbenzoyl groups at the 3 and 7 positions of the bicyclic core. This can be accomplished through Friedel-Crafts acylation using 4-methylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Final modifications: The final step may involve additional modifications to introduce the diethyl groups at the 1 and 5 positions. This can be achieved through alkylation reactions using appropriate alkyl halides and a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
1,5-Diethyl-3,7-bis(4-methylbenzoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
1,5-Diethyl-3,7-bis(4-methylbenzoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Materials Science: Its bicyclic structure and functional groups make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications:
作用机制
The mechanism of action of 1,5-diethyl-3,7-bis(4-methylbenzoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into the active sites of enzymes or receptors, modulating their activity. The presence of benzoyl groups can enhance its binding affinity to hydrophobic pockets in proteins, while the nitrogen atoms can participate in hydrogen bonding or coordination with metal ions.
相似化合物的比较
Similar Compounds
1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: Lacks the benzoyl groups, resulting in different chemical properties and reactivity.
1,5-Diethyl-3,7-bis(4-chlorobenzoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one: Contains chlorobenzoyl groups instead of methylbenzoyl groups, which can affect its biological activity and chemical reactivity.
1,5-Diethyl-3,7-bis(4-nitrobenzoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one: Contains nitrobenzoyl groups, which can introduce additional electronic effects and influence its reactivity.
Uniqueness
1,5-Diethyl-3,7-bis(4-methylbenzoyl)-3,7-diazabicyclo[331]nonan-9-one is unique due to the presence of both diethyl and 4-methylbenzoyl groups, which confer specific chemical and biological properties
属性
IUPAC Name |
1,5-diethyl-3,7-bis(4-methylbenzoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O3/c1-5-26-15-28(23(30)21-11-7-19(3)8-12-21)17-27(6-2,25(26)32)18-29(16-26)24(31)22-13-9-20(4)10-14-22/h7-14H,5-6,15-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMAFFHMBBZYCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CN(CC(C1=O)(CN(C2)C(=O)C3=CC=C(C=C3)C)CC)C(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3702441.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B3702446.png)
![3-[(3-Propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B3702459.png)
![[4-(2-Methoxyphenyl)piperazin-1-yl]-[1-(2-methylbenzoyl)piperidin-4-yl]methanone](/img/structure/B3702471.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B3702482.png)

![9-{3-[(4-chlorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B3702487.png)
![2-(4-{[(5E)-3-(3,4-DICHLOROPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID](/img/structure/B3702491.png)
![2-fluoro-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B3702492.png)
![1-[(4-bromophenyl)sulfonyl]-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide](/img/structure/B3702495.png)
![3-({[(4-ethoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B3702507.png)
